molecular formula C8H16Si B8066440 3,3-Dimethyl-1-butynyldimethylsilane

3,3-Dimethyl-1-butynyldimethylsilane

Cat. No.: B8066440
M. Wt: 140.30 g/mol
InChI Key: OEGUWEPWVIETEF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-butynyldimethylsilane is a specialty organosilicon compound offered for research and development purposes. As a reagent in organic synthesis, it may be used in cross-coupling reactions or as a building block for more complex molecular architectures. Its potential applications span the development of novel materials and pharmaceutical intermediates, where its unique structure could contribute to specific properties in the final product. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Disclaimer: The information provided is based on the general characteristics of similar silane reagents. Researchers are strongly advised to consult the specific safety data sheet (SDS) and conduct their own technical evaluation to determine the suitability of this compound for their particular application.

Properties

IUPAC Name

3,3-dimethylbut-1-ynyl(dimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Si/c1-8(2,3)6-7-9(4)5/h9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGUWEPWVIETEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#C[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87290-98-0
Record name (3,3-Dimethyl-1-butyn-1-yl)dimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87290-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethyl-1-butynyldimethylsilane can be synthesized through various methods. One common approach involves the reaction of 3,3-dimethyl-1-butyne with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-butynyldimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common for reduction.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Alkenes or alkanes.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3,3-Dimethyl-1-butynyldimethylsilane serves as a crucial intermediate in organic synthesis, particularly in the preparation of complex molecules. Its unique structure allows it to act as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. This property is vital for selective transformations in multi-step syntheses.

Silane Coupling Agents

Due to its silane functionality, this compound is used as a coupling agent in the formulation of adhesives and sealants. It enhances the adhesion properties of materials by promoting better bonding between organic substrates and inorganic surfaces.

Protecting Group in Synthesis

As a trialkylsilyl blocking agent, this compound effectively protects reactive functional groups during chemical reactions. This application is particularly useful in complex organic syntheses where multiple functional groups are present .

Material Science

In material science, this compound is employed to modify the surface properties of polymers and other materials. By introducing silane groups into polymer matrices, it can improve hydrophobicity and chemical resistance.

Case Studies

Case StudyDescriptionFindings
Synthesis of Boron Compounds Utilization of this compound in hydroboration reactions to synthesize B-(3,3-dimethyl-1,2-dideuterio-1-butyl)-9-BBNSuccessful synthesis with high yields; demonstrated versatility in forming boron-containing compounds .
Surface Modification Application of silane coupling agents in enhancing adhesion properties of epoxy resinsImproved mechanical properties and resistance to environmental factors were observed when treated with silanes .
Protective Group Strategy Use of trialkylsilyl groups in multi-step organic synthesesEffective protection and selective removal under mild conditions were achieved without affecting other functional groups .

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-butynyldimethylsilane involves its reactivity with various chemical species. The alkyne group can participate in cycloaddition reactions, while the silyl group can undergo hydrolysis or substitution. These reactions can lead to the formation of new bonds and the modification of molecular structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3,3-Dimethyl-1-butynyldimethylsilane, the following table compares it with structurally or functionally related silanes and amines:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
This compound C₉H₁₈Si 154.33 14630-42-3 Terminal alkyne, trimethylsilyl group, 98% purity Organic synthesis, alkyne protection
Trimethylsilane C₃H₁₀Si 74.20 993-07-7 Simple silane (H-Si(CH₃)₃), volatile Semiconductor R&D, precursor
Silane, 1,1′-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl]-, hydrolysis products Complex mixture N/A 1485477–78–8 Dichlorinated, ethanediyl-bridged structure; regulated under §721.11079 Industrial coatings, adhesives
1,3-Dimethylamylamine C₇H₁₇N 115.22 105-41-9 Branched amine (non-silane), hazardous upon inhalation Pharmaceutical intermediates

Key Observations:

Structural Complexity :

  • This compound is more structurally complex than Trimethylsilane (), which lacks an alkyne group and has lower molecular weight. The alkyne moiety in the former enhances its reactivity in cross-coupling reactions compared to simpler silanes .
  • In contrast, Silane, 1,1′-(1,2-ethanediyl)bis[...] () contains chlorine substituents and a bridged ethanediyl structure, making it more hazardous and subject to stringent exposure controls (e.g., workplace concentration limits of 1.0% ) .

In contrast, 1,3-Dimethylamylamine () poses acute inhalation risks, necessitating immediate oxygen therapy upon exposure . The compound in requires disposal via controlled methods (e.g., aqueous systems) and mandates hazard communication per GHS/OSHA standards, highlighting its higher environmental and health risks compared to the target compound .

Applications :

  • While this compound is used in precision organic synthesis, Trimethylsilane () serves as a precursor in semiconductor manufacturing due to its volatility .
  • The regulated silane in is restricted to industrial coatings and adhesives, with post-curing exemptions, reflecting its specialized utility .

Research Findings and Data

Table 2: Regulatory and Handling Requirements

Compound Name Regulatory Framework Key Handling Requirements
This compound Not explicitly regulated Standard laboratory precautions; no specific exposure limits cited in evidence
Silane, 1,1′-(1,2-ethanediyl)bis[...] EPA §721.11079 (PMN P–16–379) Workplace controls (ventilation, PPE), concentration limits (1.0%), prohibited incineration
1,3-Dimethylamylamine OSHA Hazard Communication Avoid mouth-to-mouth resuscitation; use artificial respiration if inhaled

Notable Trends:

  • Silanes with halogen substituents (e.g., chlorine in ) face stricter regulations than alkyne-containing silanes like the target compound.
  • The absence of explicit hazard data for this compound suggests it may be safer under standard laboratory conditions compared to amines or chlorinated silanes.

Q & A

Q. What strategies improve the stability of this compound under ambient conditions?

  • Methodological Answer : Encapsulate the compound in MOFs (Metal-Organic Frameworks) or functionalize with stabilizing ligands (e.g., phosphines). Use accelerated aging tests under controlled humidity/temperature to assess degradation kinetics. Theoretical studies on Si-O bond formation pathways inform preventive strategies .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate experimental results with computational models and replicate studies under standardized conditions .
  • Interdisciplinary Integration : Leverage AI-driven tools (e.g., COMSOL Multiphysics) for predictive modeling and automation in synthesis optimization .
  • Ethical and Safety Compliance : Adhere to institutional guidelines for hazardous material handling and data transparency .

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